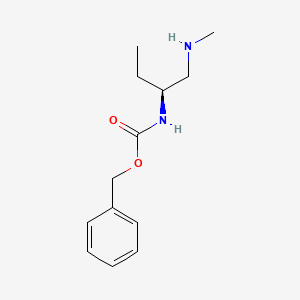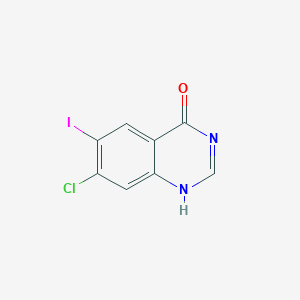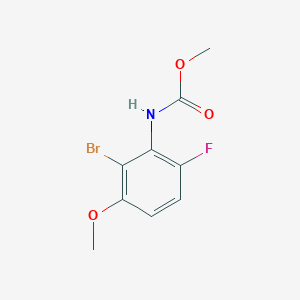
Bis-PEG13-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-PEG13-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl ester groupsThe reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis-PEG13-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Esterification: The compound can participate in esterification reactions to form new ester linkages.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.
Substitution: Nucleophiles such as amines or alcohols are employed under appropriate conditions
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Esterification: New ester compounds.
Substitution: Substituted esters with various functional groups
Aplicaciones Científicas De Investigación
Bis-PEG13-t-butyl ester is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to enhance their stability and solubility.
Medicine: It is employed in the development of drug delivery systems, including prodrugs and antibody-drug conjugates.
Mecanismo De Acción
The mechanism of action of bis-PEG13-t-butyl ester involves its ability to form stable linkages between molecules. The t-butyl ester groups provide protection to the reactive sites, allowing for controlled reactions. Upon hydrolysis, the ester groups are converted to carboxylic acids, which can further react with other molecules. This property makes it an ideal linker for constructing complex bioconjugates and drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
- Bis-PEG2-t-butyl ester
- Bis-PEG3-t-butyl ester
- Bis-PEG4-t-butyl ester
- Bis-PEG6-t-butyl ester
- Bis-PEG7-t-butyl ester
- Bis-PEG9-t-butyl ester
- Bis-PEG10-t-butyl ester
- Bis-PEG11-t-butyl ester
Uniqueness
Bis-PEG13-t-butyl ester stands out due to its longer polyethylene glycol chain, which imparts greater hydrophilicity and flexibility. This makes it particularly suitable for applications requiring enhanced solubility and biocompatibility. Additionally, the t-butyl ester groups provide exceptional stability, making it a preferred choice for pharmaceutical research and development .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O17/c1-37(2,3)54-35(39)7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-33-53-34-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-36(40)55-38(4,5)6/h7-34H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQVVLZWDCGFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B8131939.png)



![6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol](/img/structure/B8131984.png)



![1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate](/img/structure/B8131999.png)





